molecular formula C10H7ClFN3O2 B2525932 1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole CAS No. 512823-37-9

1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole

Cat. No.: B2525932
CAS No.: 512823-37-9
M. Wt: 255.63
InChI Key: VOXUENUVWRWCBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro-fluorobenzyl group attached to a nitro-pyrazole ring, which imparts distinct chemical and physical properties.

Preparation Methods

The synthesis of 1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal catalysts, and oxidizing agents like potassium permanganate.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a nitro-pyrazole ring with a chloro-fluorobenzyl group, which imparts distinct chemical reactivity and biological activity.

Biological Activity

1-(2-Chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole, with the CAS number 512823-37-9, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloro and fluorine substituent on the benzyl moiety and a nitro group on the pyrazole ring. The exploration of its biological activity spans various fields, including anticancer research, enzymatic inhibition, and antiparasitic effects.

Chemical Structure and Properties

The chemical formula for this compound is C10H7ClFN3O2C_{10}H_7ClFN_3O_2. The presence of halogen atoms (chlorine and fluorine) and the nitro group contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₀H₇ClFN₃O₂
Molecular Weight245.63 g/mol
CAS Number512823-37-9
Storage TemperatureAmbient

Anticancer Activity

Recent studies have indicated that compounds with pyrazole structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cell proliferation across various cancer cell lines. In vitro assays have demonstrated that these compounds can effectively disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis.

Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative activity of pyrazole derivatives, it was found that compounds with similar structural features exhibited IC50 values ranging from 0.4 µM to 15 µM against different cancer cell lines, including SGC-7901 (gastric), A549 (lung), and HT-1080 (fibrosarcoma) cells . The mechanism of action was primarily attributed to the inhibition of microtubule assembly.

Enzymatic Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been noted that pyrazole derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. One study reported that certain analogs showed selective inhibition against CDK2 with an IC50 value of approximately 0.36 µM .

Table: Enzymatic Inhibition Data

Enzyme TargetIC50 Value (µM)Reference
CDK20.36
CDK91.8

Antiparasitic Activity

Another area of interest is the compound's potential antiparasitic effects. Research has highlighted the efficacy of pyrazole derivatives against Cryptosporidium parvum, a parasite responsible for severe gastrointestinal disease. The mechanism involves the inhibition of phosphodiesterase enzymes within the parasite, which are vital for its survival and replication .

Case Study: Anticryptosporidial Activity
In a screening of various compounds, those similar to this compound were identified as potent inhibitors of C. parvum growth in infected models, showcasing rapid action with minimal off-target effects .

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O2/c11-8-2-1-3-9(12)7(8)6-14-5-4-10(13-14)15(16)17/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXUENUVWRWCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.